Fmoc-adma(pbf)-oh

Description

Significance of Fmoc-ADMA(Pbf)-OH as a Specialized Building Block in Synthetic Peptidology

This compound is a crucial building block for synthetic peptidology because it enables the precise, site-specific incorporation of asymmetric dimethylarginine (ADMA) into synthetic peptides. nih.govsigmaaldrich.comsigmaaldrich.com ADMA is a vital post-translational modification found in nature that regulates protein-protein interactions, signal transduction, and gene expression. sci-hub.se The ability to create synthetic peptides containing ADMA is essential for researchers studying the biological consequences of this specific modification. These synthetic peptides serve as powerful tools in chemical biology to investigate and dissect the molecular mechanisms governed by arginine methylation. sigmaaldrich.com

The use of this compound allows for the synthesis of peptide fragments of larger proteins, such as histones, which are known to be heavily modified by methylation. sigmaaldrich.comsigmaaldrich.com By creating arrays of these modified peptides, researchers can study how ADMA influences protein binding, enzymatic activity, and cellular uptake. sigmaaldrich.comsigmaaldrich.com For example, studies have utilized peptides synthesized with this compound to explore how arginine methylation affects the RNA recognition and cellular uptake of certain peptides, which has implications for developing more effective therapeutic molecules and drug delivery systems. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The Pbf protecting group on the arginine side chain is favored because it is sufficiently stable during synthesis but can be removed with trifluoroacetic acid (TFA) with potentially fewer side reactions compared to other sulfonyl-based protecting groups like Pmc. peptide.com

Role in the Advancement of Fmoc Solid-Phase Peptide Synthesis (SPPS) for Post-Translationally Modified Peptides

This compound plays a pivotal role in the advancement of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the predominant method for producing synthetic peptides. nih.gov Fmoc SPPS is particularly well-suited for creating peptides with post-translational modifications because it avoids the harsh, repetitive acid treatments used in the alternative Boc-based synthesis, which can damage or destroy sensitive modifications like methylation, phosphorylation, and glycosylation. nih.govnih.gov The Fmoc methodology employs an orthogonal protection scheme: the temporary Nα-Fmoc group is removed in each cycle by a mild base (commonly piperidine), while the permanent side-chain protecting groups, like Pbf, remain intact until the final acid-mediated cleavage step. nih.govnih.govembrapa.br

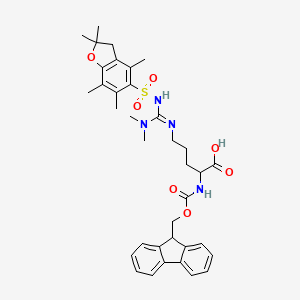

Structure

3D Structure

Properties

Molecular Formula |

C36H44N4O7S |

|---|---|

Molecular Weight |

676.8 g/mol |

IUPAC Name |

5-[[dimethylamino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

InChI |

InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)28-19-36(4,5)47-31(21)28)48(44,45)39-34(40(6)7)37-18-12-17-30(33(41)42)38-35(43)46-20-29-26-15-10-8-13-24(26)25-14-9-11-16-27(25)29/h8-11,13-16,29-30H,12,17-20H2,1-7H3,(H,37,39)(H,38,43)(H,41,42) |

InChI Key |

QQJCGHJCOJVEGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Considerations for Fmoc Adma Pbf Oh Incorporation

Comparative Analysis of Manual versus Automated Synthesis Approaches for Fmoc-ADMA(Pbf)-OH Containing Peptides

Both manual and automated solid-phase peptide synthesis (SPPS) methods can be employed for incorporating this compound. The choice between these approaches often depends on factors such as scale, throughput requirements, and the complexity of the target peptide.

Manual Synthesis: In manual SPPS, peptide chains are built in reaction vessels, typically syringes, where reagents are added and removed by hand. This method offers flexibility and direct control over each synthetic step. For this compound, manual synthesis allows for longer coupling times or double couplings if initial tests indicate low incorporation efficiency. Researchers can visually monitor resin swelling and perform washes meticulously. Studies have shown that manual synthesis can achieve good yields and purity for peptides containing modified amino acids like this compound, provided that reaction conditions are optimized, potentially including extended coupling times or the use of specific activators and additives ppke.hu.

Automated Synthesis: Automated synthesizers offer high throughput and reproducibility, making them ideal for synthesizing libraries of peptides or larger quantities of a single peptide. Automated protocols typically employ standardized coupling and deprotection cycles. Incorporating this compound in automated synthesis requires careful method development to ensure efficient coupling. Challenges can arise if the standard automated cycles are not optimized for this specific building block. Some studies suggest that while automated synthesis is generally efficient, the incorporation of sterically hindered or less reactive amino acids like N,N-dimethylarginine may require adjustments to reagent equivalents, coupling times, or temperature to achieve comparable results to manual methods ppke.hugoogle.comunifi.it. The use of specific coupling reagents (e.g., HATU, HBTU) and additives (e.g., OxymaPure) can significantly improve coupling efficiency for challenging residues in automated platforms unifi.itresearchgate.net.

Comparative Data:

| Feature | Manual Synthesis | Automated Synthesis |

| Control | High, direct control over each step | Lower, pre-programmed cycles |

| Throughput | Lower, time-consuming | Higher, suitable for libraries and larger scales |

| Flexibility | High, easy to adjust conditions (e.g., double coupling) | Lower, requires protocol optimization for challenging residues |

| Yield/Purity | Can be high with optimization | Can be high, but may require specific method development |

| Problematic AA | Easier to optimize coupling/washing | May require specialized protocols or additives |

Strategic Incorporation of Isotopically Labeled this compound (e.g., Fmoc-d6-aDMA(Pbf)-OH) for Advanced Studies

Isotopically labeled amino acids, such as deuterated variants, are invaluable tools in various advanced research applications, including quantitative proteomics, metabolic studies, and mechanistic investigations. Fmoc-d6-aDMA(Pbf)-OH, where the methyl groups on the dimethylarginine are replaced with deuterium (B1214612) atoms, serves as an internal standard or tracer.

Applications of Isotopically Labeled Compounds: The primary application of isotopically labeled this compound is in quantitative mass spectrometry-based analyses. By incorporating a known amount of a stable isotope-labeled internal standard into a sample, researchers can accurately determine the absolute or relative abundance of the unlabeled analyte. This is crucial for:

Quantitative Proteomics: In studies involving post-translational modifications like arginine methylation, labeled ADMA can be used to quantify the extent of methylation in complex biological samples. For instance, stable isotope dilution (SID) mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is a gold standard for accurate biomarker quantification alfa-chemistry.com.

Metabolic Tracing: Deuterated compounds can be used to trace metabolic pathways and understand the turnover rates of modified amino acids or peptides within biological systems mdpi.comrsc.orgnih.gov.

Mechanistic Studies: Isotopically labeled amino acids can help elucidate enzyme mechanisms or reaction pathways by tracking the incorporation or transformation of the labeled atom nih.gov.

Chirality Analysis: In some contexts, deuteration can be used in conjunction with mass spectrometry to analyze stereochemistry or detect racemization during peptide synthesis or hydrolysis mdpi.comnih.gov. For example, hydrogen-deuterium exchange methods can help distinguish between L- and D-amino acids if racemization occurs during sample preparation mdpi.com.

Synthesis and Incorporation: The synthesis of isotopically labeled building blocks like Fmoc-d6-aDMA(Pbf)-OH typically involves specialized synthetic routes using deuterated precursors. Once synthesized, their incorporation into peptides follows standard Fmoc-SPPS protocols, similar to their unlabeled counterparts. The presence of the isotopic label does not generally alter the chemical reactivity or physical properties significantly enough to require drastic changes in standard coupling and deprotection procedures, although minor adjustments might be considered based on specific experimental needs. The key advantage lies in the distinct mass signature that the deuterium atoms provide, allowing for unambiguous detection and quantification by mass spectrometry alfa-chemistry.comnih.gov.

Applications in Post Translational Modification Ptm Research Via Fmoc Adma Pbf Oh

Chemical Synthesis of Asymmetric Dimethylarginine (aDMA) Containing Peptide Sequences

The chemical synthesis of peptides containing aDMA is fundamental to studying the impact of this modification on protein structure and function. Fmoc-ADMA(Pbf)-OH is a key building block in Fmoc-based solid-phase peptide synthesis (SPPS), the most common method for producing synthetic peptides. nih.gov The Fmoc group on the α-amine provides temporary protection and is removed at each cycle of amino acid addition, while the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group offers robust protection for the guanidino side chain of arginine, preventing unwanted side reactions during synthesis. sigmaaldrich.compeptide.com

The use of this compound allows for the site-specific incorporation of aDMA into a peptide chain with high efficiency. merckmillipore.com Standard coupling reagents used in Fmoc-SPPS can be employed to activate the carboxylic acid of this compound for amide bond formation. sigmaaldrich.comalfa-chemistry.com The Pbf protecting group is advantageous as it is stable to the basic conditions used for Fmoc removal (typically piperidine (B6355638) in DMF) but is readily cleaved by strong acid, such as trifluoroacetic acid (TFA), during the final deprotection and cleavage of the peptide from the solid support. sigmaaldrich.comsigmaaldrich.com This orthogonality in protecting group strategy is a cornerstone of successful Fmoc-SPPS. nih.gov

The availability of building blocks like this compound has significantly advanced the synthesis of complex, modified peptides, including those mimicking histone tails with various PTMs. sigmaaldrich.comalfa-chemistry.com These synthetic peptides are invaluable tools for a wide range of biochemical and cellular assays. nih.govpsu.edu

Investigation of Arginine Methylation in Eukaryotic Biological Systems

Arginine methylation is a widespread post-translational modification in eukaryotic cells, modulating a diverse array of cellular processes. rsc.org The ability to synthesize peptides containing aDMA using this compound has been instrumental in advancing our understanding of the biological roles of this modification. merckmillipore.com

Deciphering the Functional Roles of aDMA in Protein Regulation

Asymmetric dimethylarginine is a critical PTM that influences protein-protein interactions, protein-nucleic acid interactions, and protein stability. nih.govnih.gov The presence of aDMA can alter the structure and charge of the arginine side chain, thereby affecting its binding properties. For instance, aDMA is known to be a potent inhibitor of nitric oxide synthases (NOS), enzymes that play a crucial role in cardiovascular homeostasis. nih.govmdpi.com Synthetic peptides containing aDMA have been used to study the kinetics and mechanism of this inhibition. nih.gov

Furthermore, aDMA modifications are abundant in RNA-binding proteins and are implicated in the regulation of RNA processing and splicing. nih.govnih.gov By incorporating aDMA into specific sites of synthetic peptides corresponding to regions of these proteins, researchers can investigate how this modification affects their interaction with RNA and other proteins involved in the splicing machinery. In colorectal cancer tissues, proteomic studies have identified numerous aDMA sites on proteins involved in transcription and nucleic acid binding, highlighting the importance of this modification in cancer biology. nih.gov

Studies of Protein Arginine Methyltransferases (PRMTs) and their Substrate Specificity

Protein Arginine Methyltransferases (PRMTs) are the enzymes responsible for catalyzing the transfer of methyl groups from S-adenosyl-L-methionine (AdoMet) to arginine residues in proteins. rsc.orgnih.gov Synthetic peptides containing aDMA, or sequences designed as potential substrates, are essential for characterizing the activity and specificity of these enzymes.

PRMTs are classified into different types based on the methylation state they produce. nih.govmdpi.com Type I PRMTs (including PRMT1, 2, 3, 4, 6, and 8) catalyze the formation of monomethylarginine (MMA) and subsequently asymmetric dimethylarginine (aDMA). nih.govmdpi.com PRMT1 is the predominant Type I enzyme in mammalian cells, accounting for a significant portion of cellular PRMT activity. merckmillipore.commdpi.com

To study the substrate specificity of Type I PRMTs, researchers utilize synthetic peptides with specific sequences. By systematically varying the amino acids surrounding the target arginine, it is possible to identify the consensus sequences recognized by each PRMT. These studies have revealed that the local sequence context plays a crucial role in determining whether an arginine residue will be methylated. researchgate.net

All PRMTs utilize S-adenosyl-L-methionine (AdoMet or SAM) as the methyl group donor. nih.govtandfonline.com The enzymatic reaction involves the nucleophilic attack of a guanidino nitrogen of an arginine residue on the methyl group of AdoMet, resulting in the formation of methylated arginine and S-adenosyl-L-homocysteine (SAH). nih.gov

Synthetic peptides are crucial for in vitro kinetic assays to determine the catalytic efficiency and mechanism of PRMTs. These assays often measure the incorporation of a radiolabeled methyl group from [³H]-AdoMet into the peptide substrate or detect the production of SAH. rsc.org Understanding the biochemical mechanism of PRMTs, including their interaction with AdoMet and their peptide substrates, is essential for the development of specific inhibitors that could serve as therapeutic agents for diseases where PRMTs are dysregulated, such as cancer. nih.govresearchgate.net

Interrogating the "Histone Code" through Synthetic Methylated Peptides

The "histone code" hypothesis posits that specific combinations of post-translational modifications on histone proteins act as a signaling platform, recruiting effector proteins that regulate chromatin structure and gene expression. nih.gov Arginine methylation is a key component of this code.

Synthetic peptides mimicking the N-terminal tails of histones, precisely modified with aDMA using this compound, are powerful tools for deciphering this code. sigmaaldrich.comnih.gov These peptides can be used in a variety of applications, including:

Binding Assays: To identify and characterize "reader" proteins that specifically recognize and bind to aDMA-containing histone marks. These experiments often involve peptide pull-down assays coupled with mass spectrometry to identify interacting proteins from cell extracts. nih.gov

Enzyme Assays: To study the activity of "writer" (e.g., PRMTs) and "eraser" enzymes that add or remove arginine methylation marks.

Structural Studies: To determine the three-dimensional structure of reader domains in complex with aDMA-containing peptides, providing insights into the molecular basis of recognition.

Peptide microarrays, where a large number of different methylated histone peptides are immobilized on a solid surface, allow for the high-throughput screening of protein-peptide interactions, providing a comprehensive view of the histone code's complexity. nih.gov The ability to synthesize these specifically modified peptides is therefore central to advancing our understanding of epigenetic regulation.

The following table provides an overview of the key research applications of this compound:

| Research Application | Description | Key Techniques | Scientific Insights |

| Peptide Synthesis | Site-specific incorporation of aDMA into peptide sequences. | Fmoc-based Solid-Phase Peptide Synthesis (SPPS) | Enables the creation of tools to study arginine methylation. |

| Protein Regulation Studies | Investigation of the functional impact of aDMA on protein interactions and activity. | Peptide pull-down assays, enzyme inhibition assays, structural biology (NMR, X-ray crystallography) | Elucidation of the roles of aDMA in signaling, RNA processing, and disease. |

| PRMT Characterization | Analysis of the substrate specificity and catalytic mechanism of Protein Arginine Methyltransferases. | In vitro methylation assays, kinetic analysis, peptide microarrays | Understanding of how PRMTs recognize and modify their targets. |

| Histone Code Interrogation | Deciphering the role of aDMA in epigenetic regulation. | Peptide pull-down assays with nuclear extracts, peptide microarrays, chromatin immunoprecipitation (ChIP) | Identification of aDMA "reader" proteins and their role in gene expression. |

Development of Histone-Related Peptide Arrays with Site-Specific Methylated Arginine Residues

The "histone code" hypothesis posits that specific combinations of PTMs on histone tails act as a signaling platform, recruiting effector proteins to regulate chromatin structure and gene expression. To decipher this code, researchers require tools that can systematically probe the interactions between modified histones and their binding partners. Peptide microarrays, featuring synthetic peptides that mimic specific histone PTM states, have become an invaluable technology for this purpose. nih.gov

This compound is a key building block for creating these arrays, specifically for studying the impact of asymmetric arginine dimethylation. sigmaaldrich.com During Fmoc-SPPS, this reagent allows for the introduction of an aDMA residue at a predetermined position within a growing peptide chain that corresponds to a histone tail sequence. sigmaaldrich.comnih.gov The Fmoc group provides temporary protection for the α-amino group, while the acid-labile Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group shields the arginine side chain's guanidino function. chempep.com The Pbf group is reliably removed during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the solid support resin. sigmaaldrich.com

The synthesis of peptide arrays involves the following general steps:

Peptide Synthesis: Peptides are synthesized on a solid support, typically using automated synthesizers. nih.gov

Incorporation of aDMA: When an asymmetrically dimethylated arginine is required at a specific site, this compound is used in place of a standard protected arginine residue. The coupling can be achieved using standard activation methods, such as HATU/HOAt, in a manual or automated fashion. sigmaaldrich.comnih.gov

Cleavage and Deprotection: Once synthesis is complete, the peptides are cleaved from the resin, and all side-chain protecting groups (including the Pbf group on the aDMA residue) are removed. sigmaaldrich.com

Array Fabrication: The purified, modified peptides are then spotted and immobilized onto a glass slide or other suitable surface to create a high-density microarray. nih.gov

These arrays, containing hundreds or thousands of unique histone peptides with site-specific aDMA and other PTMs, can then be screened against proteins of interest to identify binding partners in a high-throughput manner. sigmaaldrich.comnih.gov

Table 1: Manual Coupling Protocol for PTM-Modified Amino Acids in Peptide Synthesis

This table outlines a representative manual coupling procedure for incorporating specialized amino acids like this compound into a peptide chain during SPPS, based on established protocols. nih.gov

| Step | Reagent/Parameter | Description |

| 1. Resin Preparation | Fmoc-deprotected resin | The synthesis starts with the peptide-resin chain where the N-terminal Fmoc group has been removed, typically with 20% piperidine in DMF. nih.gov |

| 2. Activation Cocktail | This compound, HATU, HOAt, DIEA, NMP | The protected amino acid (4 equivalents) is pre-activated by mixing with coupling reagents HATU and HOAt in a solvent like NMP. The base DIEA is added to facilitate the reaction. nih.gov |

| 3. Coupling Reaction | Activated amino acid solution + Resin | The activation cocktail is added to the resin, and the mixture is agitated (e.g., with nitrogen bubbling) for a set period (e.g., 2 hours) to allow the peptide bond to form. nih.gov |

| 4. Monitoring | Ninhydrin Test | After the coupling reaction, a small sample of the resin is tested. A negative result (no blue color) indicates the reaction is complete. If positive, the coupling step is repeated. nih.gov |

| 5. Washing | DMF | The resin is thoroughly washed with a solvent like DMF to remove any unreacted reagents and byproducts before the next cycle of deprotection and coupling. nih.gov |

Probing Chromatin-Effector Interactions Utilizing aDMA-Modified Peptides

Once synthesized, peptides containing site-specific aDMA are instrumental in dissecting the molecular mechanisms of chromatin biology. nih.gov Asymmetric dimethylation of arginine residues on proteins, particularly histones, creates specific docking sites that are recognized by "reader" or "effector" proteins. nih.govnih.gov These effector proteins contain specialized domains, such as the Tudor domain, that bind to the aDMA mark, translating the PTM into a downstream biological outcome. nih.gov

Synthetic aDMA-modified peptides are used in a variety of assays to study these crucial protein-protein interactions:

Peptide Pulldown Assays: In this approach, a biotinylated aDMA-peptide is immobilized on streptavidin-coated beads. These beads are then incubated with cell lysates or purified proteins. Proteins that bind to the aDMA mark will be "pulled down" with the beads and can be identified using techniques like Western blotting or mass spectrometry. This method is highly sensitive and can validate interactions discovered through microarray screening. nih.gov

Peptide Microarray Screening: As described previously, arrays of aDMA-peptides are incubated with a potential reader protein. Binding is detected, often via a fluorescently labeled antibody, revealing the specific PTM combinations that the protein recognizes. nih.gov For example, research has shown that the Tudor domain-containing protein 3 (TDRD3) specifically interacts with peptides containing asymmetrically dimethylated arginine. nih.gov

Structural Studies: High-purity aDMA-peptides can be used in biophysical and structural techniques like X-ray crystallography or NMR spectroscopy. By co-crystallizing a reader domain with its target aDMA-peptide, researchers can gain atomic-level insights into the binding mechanism and the specific amino acids that mediate the recognition. nih.gov

These studies have been fundamental in linking specific arginine methylation events to distinct biological functions. For instance, the co-activator-associated arginine methyltransferase 1 (CARM1/PRMT4) is known to place aDMA marks at several sites on histones, including H3R2, H3R17, and H4R3. nih.gov Peptides mimicking these modifications have been used to identify and characterize the effector proteins that are recruited to these sites to regulate transcription. nih.govnih.gov

Table 2: Examples of Asymmetric Dimethylarginine (aDMA) Sites and Their Interacting Reader Proteins

This table provides examples of protein sites where asymmetric dimethylation occurs and the known effector proteins that recognize these specific marks, as elucidated by studies using synthetic peptides.

| Protein Target | aDMA Site | Methyltransferase | Reader/Effector Protein(s) | Reader Domain |

| Histone H3 | H3R2, H3R17 | CARM1 (PRMT4) | TDRD3 | Tudor nih.gov |

| Histone H4 | H4R3 | CARM1 (PRMT4) | - | - |

| RNA Polymerase II CTD | R1810 | CARM1 (PRMT4) | TDRD3, SMN | Tudor nih.gov |

| p300 | R754 | CARM1 (PRMT4) | BRCA1 | BRCT nih.gov |

| CA150 | PGM motif | CARM1 (PRMT4) | SMN | Tudor nih.gov |

Development of Chemical Biology Tools and Biochemical Probes Utilizing Fmoc Adma Pbf Oh

Design and Synthesis of Peptide-Based Probes for Methyltransferase Activity Assessment

Peptide-based probes are indispensable tools for assessing the activity and substrate specificity of PRMTs. The design of these probes often involves creating synthetic versions of peptide sequences derived from known protein substrates of these enzymes. By incorporating Fmoc-ADMA(Pbf)-OH during SPPS, researchers can produce peptides that already contain the aDMA mark. These peptides can serve multiple purposes: as standards for analytical assays, as substrates for enzymes that may further modify the peptide, or as inhibitors of PRMT activity.

For instance, fluorescently labeled peptides based on known PRMT substrates, such as histone H4, can be synthesized to monitor enzyme binding and activity. nih.gov The synthesis involves standard Fmoc-SPPS protocols where this compound is coupled like any other protected amino acid. sigmaaldrich.com The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the guanidino function of the aDMA residue during synthesis and is readily removed during the final acid cleavage step with trifluoroacetic acid (TFA). sigmaaldrich.comchempep.com

A powerful strategy for studying enzyme mechanisms and developing potent inhibitors is the creation of transition state (TS) mimics. For PRMTs, the enzymatic reaction involves the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (AdoMet) to an arginine residue on a substrate protein. The transition state is a transient, high-energy species that is stabilized by the enzyme's active site.

Peptidic TS mimics for PRMTs have been designed to capture the key interactions of this state. This is often achieved by covalently linking an adenosine moiety, which mimics the AdoMet cofactor, to the target arginine residue within a peptide substrate. This creates a stable analogue that can bind tightly to the enzyme's active site, effectively inhibiting it. These inhibitors are valuable tools for structural biology, helping to elucidate the specific interactions that govern substrate recognition and catalysis. While this specific strategy focuses on mimicking the first methylation event and does not directly use this compound, it represents a cornerstone of probe design for this enzyme class. Peptides containing aDMA, synthesized using this compound, are used in parallel as controls and binding partners to understand the full cycle of methylation-dependent interactions.

To enhance the utility of aDMA-containing peptides as biochemical probes, bioactive moieties such as fluorophores, biotin tags, or cross-linkers are often incorporated. Advanced on-resin modification strategies allow for the site-specific attachment of these groups to the peptide before it is cleaved from the solid support. This approach offers advantages in terms of efficiency and purification.

The general strategy involves synthesizing a peptide sequence using Fmoc-SPPS, incorporating this compound at the desired position. In addition, another amino acid with an orthogonally protected side chain is included at a specific site for conjugation. For example, a lysine (B10760008) residue protected with an Alloc or Dde group, or a cysteine residue with a trityl (Trt) group, can be used. After the main peptide sequence is assembled, the orthogonal protecting group is selectively removed, exposing a unique reactive handle on the peptide, which is still attached to the resin. A bioactive moiety can then be coupled to this site. This ensures precise, site-specific labeling, creating a multifunctional probe where the aDMA residue serves as the biological recognition element and the attached moiety provides a means for detection or capture. Thiol-maleimide chemistry is one such versatile method for on-resin conjugation. researchgate.net

Research Findings on On-Resin Peptide Modification

| Modification Strategy | Reactive Handle on Peptide | Bioactive Moiety Attached | Purpose of Probe |

| Thiol-Maleimide Conjugation | Cysteine (Thiol group) | Maleimide-functionalized fluorophore or biotin | Fluorescent tracking or affinity purification |

| "Click" Chemistry | Azido-lysine (Azide group) | Alkyne-functionalized cross-linker | Photoaffinity labeling to identify binding partners |

| Amide Bond Formation | Lysine (Amino group, after side-chain deprotection) | NHS-ester of a reporter molecule | General labeling for detection |

Utility in Studying Protein-Protein Interactions Mediated by Methylated Arginine

Asymmetric dimethylarginine is not just a simple post-translational modification; it is a key signal that is recognized by other proteins, often referred to as "readers" or "effectors." These reader proteins contain specific domains, such as the Tudor domain, which bind to methylated arginine residues with high specificity. nih.govnih.gov This interaction is fundamental to many biological outcomes, such as the recruitment of protein complexes to specific sites on chromatin.

Synthetic peptides containing aDMA, made possible by this compound, are crucial for deciphering these interactions. Researchers can synthesize short peptide fragments from proteins known to be methylated (e.g., histone tails) and use them in binding assays with purified reader domains. These studies can determine the binding affinity and specificity, revealing how different reader proteins distinguish between non-methylated, monomethylated, symmetric dimethylarginine (sDMA), and asymmetric dimethylarginine (aDMA) marks. This has led to the concept of the "DMA-Tudor module" as a specific interaction unit that can drive the assembly of cellular structures like membraneless organelles. nih.gov

Binding Affinities of Tudor Domains to Methylated Peptides

| Reader Protein Domain | Peptide Substrate (Modification) | Binding Assay Method | Key Finding |

| TDRD3 Tudor Domain | Histone H4 Peptide (H4R3me2a) | Western Blot Pull-Down | Demonstrates specific binding to the aDMA mark compared to the non-methylated peptide. nih.gov |

| Spindlin1 Tandem Tudor | Histone H3 Peptide (H3R8me2a) | Isothermal Titration Calorimetry (ITC) | Characterizes the thermodynamic parameters of the interaction between the reader and the aDMA-modified histone tail. |

| SMN Tudor Domain | Sm Protein Peptides (aDMA/sDMA) | Co-condensation Assays | Shows that specific DMA-Tudor interactions can drive the formation of biomolecular condensates. nih.gov |

Applications in Bioconjugation Strategies for Site-Specific Peptide Functionalization

Bioconjugation is the process of chemically linking two molecules, such as a peptide and a drug or a labeling agent, to create a new functional hybrid. While the guanidinium group of the aDMA residue itself is generally not targeted for site-specific bioconjugation due to its high basicity and the presence of more reactive functional groups elsewhere in a peptide, its inclusion is vital for the biological targeting of the conjugate.

The most effective bioconjugation strategies for aDMA-containing peptides involve site-specific functionalization at a location separate from the aDMA residue. This preserves the critical methylarginine recognition motif. A common approach is to incorporate a non-native amino acid with a bio-orthogonal handle (e.g., an azide or alkyne) or a uniquely reactive natural amino acid (e.g., cysteine) into the peptide sequence during SPPS. This allows for highly selective chemical reactions, such as copper-catalyzed azide-alkyne cycloaddition ("click" chemistry) or thiol-maleimide coupling, to attach a desired payload. This methodology enables the creation of targeted therapeutics where the aDMA-containing peptide sequence directs the conjugate to a specific protein or cellular location, and the attached molecule exerts a therapeutic or diagnostic function.

Advanced Research in Peptide Based Drug Development and Enzyme Inhibition Through Fmoc Adma Pbf Oh

Design and Synthesis of Peptidic Enzyme Inhibitors

The precise chemical structure of peptides can be engineered to inhibit specific enzymes, a strategy that relies heavily on the availability of custom amino acid derivatives. Fmoc-ADMA(Pbf)-OH, a protected form of asymmetric dimethylarginine (ADMA), plays a key role in synthesizing peptides designed for enzyme inhibition.

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a type I protein arginine methyltransferase that catalyzes the methylation of arginine residues to form monomethylarginine (MMA) and asymmetric dimethylarginine (ADMA) nih.govtandfonline.comnih.govuniversiteitleiden.nl. ADMA marks are recognized by specific protein domains, influencing transcriptional regulation and RNA processing nih.gov. CARM1's aberrant activity is implicated in various cancers, making it a significant therapeutic target nih.govtandfonline.comnih.govuniversiteitleiden.nl. Research efforts are directed towards developing CARM1 inhibitors, encompassing both small molecules and peptide-based approaches universiteitleiden.nlportlandpress.comresearchgate.net. While specific ADMA-containing peptide scaffolds designed as direct CARM1 inhibitors are an emerging area, the known recognition of ADMA marks by effector proteins and the development of peptide-based inhibitors or substrate analogues suggest a promising avenue nih.govportlandpress.com. This compound serves as a crucial protected amino acid building block for the synthesis of such peptides via Fmoc solid-phase peptide synthesis (SPPS), enabling the incorporation of the ADMA moiety into peptide sequences designed to interact with CARM1 or its substrates jove.com.

The precise modulation of kinase activity is critical in numerous cellular processes, and aberrant kinase function is often linked to diseases like cancer. Methylated arginine residues, such as those present in ADMA, can significantly influence peptide interactions with target enzymes, including kinases like Src jove.comnih.govnih.gov. Studies have demonstrated that dipeptides incorporating methylated arginine and tryptophan residues exhibit potent inhibition of Src kinase activity jove.comnih.gov. This compound is a key reagent utilized in Fmoc SPPS for the creation of these methylated peptides jove.com. For instance, dipeptides such as W-RCH3, WCH3-RCH3, and W-R(CH3)2 have shown potent inhibitory activity against Src kinase in acellular assays, with IC50 values reported in the nanomolar to micromolar range.

Table 1: Src Kinase Inhibition by Methylated Dipeptides

| Dipeptide | IC50 (nM) | Reference |

| W-RCH3 | 510 | jove.com, nih.gov |

| WCH3-RCH3 | 916 | jove.com, nih.gov |

| W-R(CH3)2 | 1000 (1 µM) | jove.com, nih.gov |

The presence of methylation, particularly dimethylation, on the arginine residue is critical for achieving significant inhibitory activity, as unmethylated counterparts display reduced efficacy jove.comnih.gov. These findings highlight the potential of incorporating modified arginine residues, synthesized using building blocks like this compound, into peptide sequences for targeted kinase inhibition, relevant for applications such as anti-cancer therapies jove.comnih.gov.

Applications in Protein Engineering for Modulating Protein Stability and Functionality

Protein engineering allows for the rational design and modification of peptides and proteins to impart novel functionalities and improve existing ones nih.govpexacy.comscdi-montpellier.fr. The strategic incorporation of non-natural amino acids, including methylated ones like ADMA, into peptide sequences can alter protein-protein interactions, modulate enzymatic activity, and influence protein stability and localization oup.commolbiolcell.org. By utilizing building blocks like this compound, researchers can engineer peptides with specific properties for applications ranging from biomaterials to targeted drug delivery systems jove.comnih.govpexacy.comscdi-montpellier.fr. Understanding how methylation of arginine residues affects protein function provides a basis for designing peptides and proteins with tailored stability and enhanced biological activity oup.commolbiolcell.org.

Compound List:

this compound

ADMA (Asymmetric Dimethylarginine)

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)

Fmoc (9-fluorenylmethyloxycarbonyl)

W-RCH3 (Tryptophan-Methylarginine dipeptide)

WCH3-RCH3 (Methyltryptophan-Methylarginine dipeptide)

W-R(CH3)2 (Tryptophan-Dimethylarginine dipeptide)

Src kinase

CARM1 (Coactivator-Associated Arginine Methyltransferase 1)

EZM2302

TP-064

MS049

EPZ022302

PABP1 (Poly(A)-binding protein 1)

SAM (S-adenosyl-L-methionine)

H3R17 (Histone H3 Arginine 17)

H3R26 (Histone H3 Arginine 26)

L1 adhesion molecule

ADAM (A Disintegrin And Metalloproteinase)

PP2 (Src kinase inhibitor)

Fyn (Src kinase family member)

PKM2 (Pyruvate Kinase M2)

RUNX1 (Runt-related transcription factor 1)

STAT1 (Signal Transducer and Activator of Transcription 1)

PIAS1 (Protein Inhibitor of Activated STAT 1)

hnRNPs (Heterogeneous nuclear ribonucleoproteins)

Sam68

Analytical Methodologies for Characterization of Fmoc Adma Pbf Oh Derived Peptides

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Direct Detection of Substrate Methylation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of peptides and their post-translational modifications. ovid.comnih.govmdpi.com It offers high sensitivity and specificity, enabling the direct detection and quantification of ADMA within a peptide sequence. nih.govnih.govresearchgate.net The process involves the separation of a peptide mixture by liquid chromatography, followed by ionization and analysis in a tandem mass spectrometer.

In a typical workflow, the synthetic peptide containing ADMA is first purified using reversed-phase high-performance liquid chromatography (RP-HPLC). The purified peptide is then introduced into the mass spectrometer, usually via electrospray ionization (ESI). In the first stage of mass analysis (MS1), the mass-to-charge ratio (m/z) of the intact peptide (the precursor ion) is determined. This precursor ion is then selected and subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions are analyzed in the second stage of mass analysis (MS2), producing a fragmentation spectrum. creative-proteomics.comyoutube.com This spectrum provides sequence-specific information, allowing for the confirmation of the peptide's identity and the precise location of the ADMA modification.

The fragmentation of peptides in the mass spectrometer typically occurs at the peptide bonds, generating b- and y-type ions. The mass difference between adjacent b- or y-ions corresponds to the mass of a specific amino acid residue. The presence of an ADMA residue will result in a characteristic mass shift in the fragment ions containing it. This allows for unambiguous confirmation of the successful incorporation of ADMA during peptide synthesis. For quantitative analyses, stable isotope-labeled internal standards are often employed to ensure accuracy. ovid.com

Below is a table with representative data from an LC-MS/MS analysis of a hypothetical synthetic peptide (H2N-Gly-Ala-ADMA-Val-COOH) synthesized using Fmoc-ADMA(Pbf)-OH.

| Parameter | Value |

| Peptide Sequence | Gly-Ala-ADMA-Val |

| Monoisotopic Mass (Da) | 460.28 |

| Precursor Ion (m/z, [M+H]⁺) | 461.29 |

| Chromatographic System | C18 Reverse-Phase Column |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Retention Time (min) | 12.5 |

| Major Fragment Ions (m/z) | y1: 118.09, y2: 319.22, b2: 129.07, b3: 329.20 |

This is a hypothetical data table created for illustrative purposes.

High-Throughput Screening Approaches for Peptide-Binding Assays (e.g., Peptide Microarrays)

Peptide microarrays are a high-throughput screening tool used to investigate a wide range of molecular interactions, including protein-peptide binding events. ubc.canih.gov These arrays consist of a large number of different peptides immobilized in a spatially defined pattern on a solid surface. By using this compound in standard solid-phase peptide synthesis protocols, peptides containing asymmetrically dimethylated arginine can be incorporated into these arrays. acs.org This allows for the systematic study of how this specific modification influences the binding of proteins, antibodies, or other molecules.

The synthesis of peptide microarrays can be achieved through various methods, including the SPOT synthesis technique, where small droplets of activated amino acid solutions are sequentially spotted onto a cellulose membrane. nih.gov The use of Fmoc chemistry is central to these in situ synthesis approaches. acs.org Once the array is synthesized, it can be incubated with a fluorescently labeled protein of interest. After washing away unbound protein, the array is scanned, and the fluorescence intensity at each spot is measured. A high signal intensity indicates a strong binding interaction between the protein and the corresponding peptide on the array.

This methodology is particularly valuable for identifying "reader" proteins that specifically recognize and bind to asymmetrically dimethylated arginine residues. It can also be used to map binding epitopes and to screen for inhibitors of these interactions. The high-throughput nature of peptide microarrays allows for the parallel analysis of thousands of different peptide sequences, making it an efficient tool for discovery-phase research. nih.gov

The following table presents illustrative data from a peptide microarray experiment designed to assess the binding of a hypothetical reader protein to a set of peptides, some of which contain ADMA.

| Peptide Sequence | Modification | Normalized Fluorescence Intensity (a.u.) |

| H2N-Gly-Ala-Arg-Val-COOH | None | 150 |

| H2N-Gly-Ala-ADMA -Val-COOH | Asymmetric Dimethylation | 8500 |

| H2N-Ser-Pro-Arg-Gly-COOH | None | 210 |

| H2N-Ser-Pro-ADMA -Gly-COOH | Asymmetric Dimethylation | 7900 |

| H2N-Lys-Thr-Arg-Ala-COOH | None | 180 |

| H2N-Lys-Thr-ADMA -Ala-COOH | Asymmetric Dimethylation | 8200 |

This is a hypothetical data table created for illustrative purposes.

Q & A

Q. What are the critical steps for incorporating Fmoc-ADMA(Pbf)-OH into solid-phase peptide synthesis (SPPS)?

this compound is used to introduce asymmetric dimethylarginine residues during Fmoc-SPPS. Key steps include:

- Coupling conditions : Use activators like OxymaPure in N-butylpyrrolidinone (NBP) or DMF at 60°C for efficient coupling, as elevated temperatures reduce racemization risks .

- Side-chain protection : The Pbf group protects the guanidine moiety, which is removed via TFA cleavage (~2–3 hours), faster than Pmc-based protections .

- Purity verification : Validate via HPLC (≥96.0% purity) and TLC (≥98%) to ensure minimal impurities interfere with peptide assembly .

Q. How does this compound differ structurally and functionally from other methylated arginine derivatives?

Unlike symmetric dimethylarginine (SDMA) or monomethylarginine, this compound introduces asymmetric dimethylation at the ω-nitrogen of arginine. This modification:

- Impairs RNA binding in Tat-derived peptides due to steric hindrance, as shown in cellular uptake studies .

- Mimics post-translational modifications (PTMs) critical for studying epigenetic regulation and protein-protein interactions .

Q. What analytical methods are recommended for characterizing this compound and its peptide products?

- HPLC : Use reverse-phase HPLC with UV detection (λ = 220 nm) to assess purity (≥96.0%) and monitor deprotection efficiency .

- Mass spectrometry (MS) : Confirm molecular weight and methylation status via MALDI-TOF or ESI-MS.

- TLC : Validate reaction progress using silica gel plates with ninhydrin staining for free amine detection .

Advanced Research Questions

Q. How do temperature and solvent choice impact the coupling efficiency of this compound in SPPS?

Studies show:

Q. What experimental strategies address contradictions in reported purity levels of this compound across suppliers?

Discrepancies arise from differing analytical protocols (e.g., HPLC vs. TLC). To resolve:

Q. How does the Pbf protection group influence peptide stability during TFA cleavage?

The Pbf group’s stability under acidic conditions:

- Allows selective removal (~95% efficiency) without affecting Fmoc or backbone protections .

- May require extended cleavage times (≥2 hours) for peptides with multiple arginine residues to prevent residual protection .

Q. What are the challenges in synthesizing peptides containing both this compound and oxidation-prone residues (e.g., Trp)?

- Side-chain compatibility : Pair this compound with Fmoc-Trp(Boc)-OH to prevent indole oxidation during TFA cleavage .

- Orthogonal protection : Use Boc for Trp and Pbf for ADMA to enable sequential deprotection .

Q. How can researchers optimize the incorporation of this compound into large-scale peptide synthesis (>1 mmol)?

- Batch-wise coupling : Divide the resin into smaller batches to prevent aggregation and ensure uniform coupling .

- Quality control : Perform mid-synthesis HPLC analysis to detect incomplete couplings early .

Methodological Considerations

Q. What protocols ensure the stability of this compound during long-term storage?

Q. How do researchers validate the biological activity of ADMA-modified peptides in cellular assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.